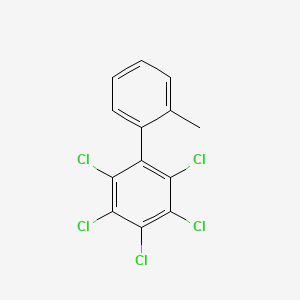
2,3,4,5,6-Pentachloro-2'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H6Cl5 . This compound is part of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties have historically made PCBs useful in various industrial applications, although their environmental persistence and potential health impacts have led to significant regulatory restrictions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated biphenyl oxides, while reduction can yield less chlorinated biphenyls.
科学研究应用
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action.
Industry: It has been used in the development of materials with specific chemical and physical properties.
作用机制
The mechanism by which 2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl exerts its effects involves interaction with cellular components. It can bind to proteins and disrupt normal cellular functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The molecular targets include enzymes and receptors involved in detoxification and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,2’,3,4,5’-Pentachlorobiphenyl
- 2,2’,3,4,6-Pentachlorobiphenyl
- 2,2’,3,5’,6-Pentachlorobiphenyl
Uniqueness
2,3,4,5,6-Pentachloro-2’-methyl-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methyl group. This structural difference can influence its chemical reactivity and biological effects compared to other similar compounds.
属性
CAS 编号 |
61107-37-7 |
|---|---|
分子式 |
C13H7Cl5 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5/c1-6-4-2-3-5-7(6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
InChI 键 |
FDCNAQUJMOZALW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
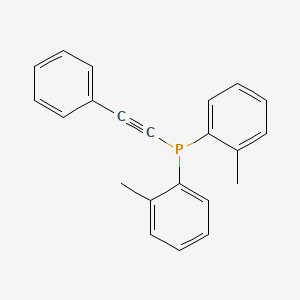
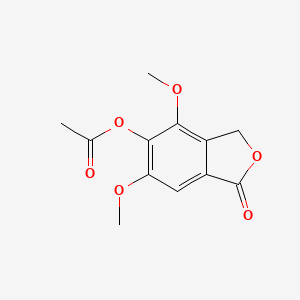
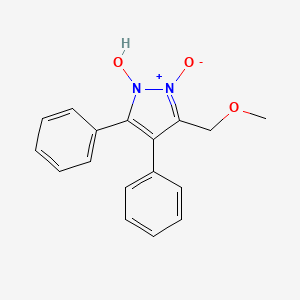
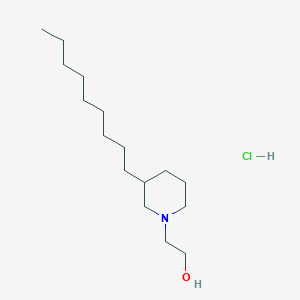
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
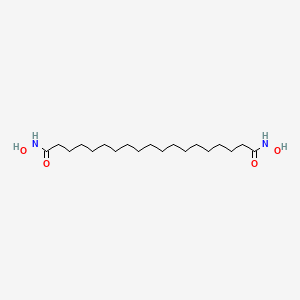
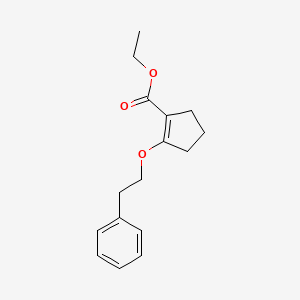
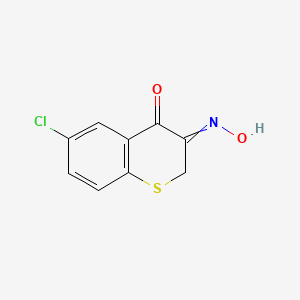
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
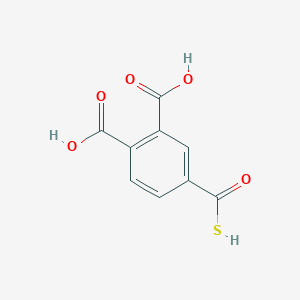

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
